
ノルケチアピン
概要
説明
ノルケチアピンは、N-デスアルキルケチアピンとしても知られており、非定型抗精神病薬であるケチアピンの主要な活性代謝物です。これは、特に抗うつ作用と不安解消作用において、ケチアピンの薬理作用における重要な役割を果たすことが知られています。ノルケチアピンは、特にCYP3A4であるシトクロムP450酵素系を含む代謝過程によって形成されます .
科学的研究の応用
Norquetiapine has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving the metabolism of quetiapine and the development of analytical methods for its detection and quantification.
Biology: It is used in studies investigating the biological effects of quetiapine and its metabolites, particularly their interactions with neurotransmitter receptors.
Medicine: It is used in clinical research to understand the pharmacokinetics and pharmacodynamics of quetiapine, as well as its therapeutic effects in various psychiatric disorders.
Industry: It is used in the pharmaceutical industry for the development of new formulations and delivery systems for quetiapine
作用機序
ノルケチアピンは、以下を含む複数のメカニズムを通じてその効果を発揮します。
ノルエピネフリン輸送体(NET)の阻害: これはシナプス間隙におけるノルエピネフリンのレベルを増加させ、その抗うつ作用に貢献します。
セロトニン受容体の作動薬作用: ノルケチアピンは、セロトニン受容体において部分作動薬として作用し、セロトニン作動性神経伝達を強化します。
シナプス前α-2アドレナリン受容体の拮抗作用: これはノルエピネフリンとセロトニンの放出を増加させます。
セロトニン5-HT2Cおよび5-HT7受容体の拮抗作用: これは、その抗うつ作用と不安解消作用に貢献します.
生化学分析
Biochemical Properties
Norquetiapine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the norepinephrine transporter (NET) and act as a partial agonist at serotonin 5-HT1A receptors . These interactions are essential for its anxiolytic and antidepressant effects. Norquetiapine also exhibits moderate affinity for dopamine D2 receptors and serotonin 5-HT2A receptors, contributing to its overall pharmacological profile .
Cellular Effects
Norquetiapine influences various cellular processes and functions. It has been shown to modulate cell signaling pathways, gene expression, and cellular metabolism. By inhibiting the norepinephrine transporter, norquetiapine increases the levels of norepinephrine in the synaptic cleft, enhancing neurotransmission . Additionally, its partial agonist activity at serotonin 5-HT1A receptors helps regulate mood and anxiety by modulating serotonin signaling pathways . These effects contribute to the overall therapeutic benefits observed in patients treated with quetiapine.
Molecular Mechanism
The molecular mechanism of norquetiapine involves several key interactions at the molecular level. Norquetiapine binds to the norepinephrine transporter, inhibiting its function and leading to increased norepinephrine levels in the synaptic cleft . This inhibition enhances noradrenergic neurotransmission, which is associated with its antidepressant effects. Norquetiapine also acts as a partial agonist at serotonin 5-HT1A receptors, modulating serotonin signaling and contributing to its anxiolytic properties . Additionally, norquetiapine exhibits moderate affinity for dopamine D2 receptors and serotonin 5-HT2A receptors, further influencing neurotransmitter systems involved in mood regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of norquetiapine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Norquetiapine has been shown to maintain its pharmacological activity over extended periods, with minimal degradation observed . Long-term studies in vitro and in vivo have demonstrated sustained effects on neurotransmitter levels and receptor activity, supporting its therapeutic potential in chronic conditions .
Dosage Effects in Animal Models
The effects of norquetiapine vary with different dosages in animal models. At lower doses, norquetiapine primarily exhibits anxiolytic and antidepressant effects by inhibiting the norepinephrine transporter and modulating serotonin signaling . Higher doses may lead to additional pharmacological effects, including moderate antagonism at dopamine D2 receptors and serotonin 5-HT2A receptors . Excessive doses can result in adverse effects, such as sedation and motor impairment . These findings highlight the importance of dose optimization in achieving the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
Norquetiapine is primarily metabolized in the liver through the cytochrome P450 enzyme system, particularly CYP3A4 . This metabolic pathway involves the oxidation and subsequent conjugation of norquetiapine, leading to the formation of inactive metabolites that are excreted via the kidneys . The involvement of CYP3A4 in norquetiapine metabolism underscores the potential for drug-drug interactions with other medications that are substrates or inhibitors of this enzyme .
Transport and Distribution
Norquetiapine is transported and distributed within cells and tissues through various mechanisms. It crosses the blood-brain barrier and reaches the central nervous system, where it exerts its pharmacological effects . Norquetiapine’s distribution is influenced by its binding to plasma proteins, which facilitates its transport to target tissues . Additionally, norquetiapine interacts with transporters and binding proteins that regulate its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of norquetiapine is critical for its activity and function. Norquetiapine is primarily localized in the synaptic cleft, where it interacts with neurotransmitter transporters and receptors . This localization allows norquetiapine to modulate neurotransmitter levels and receptor activity effectively. Post-translational modifications, such as phosphorylation, may also influence norquetiapine’s targeting to specific cellular compartments and its overall pharmacological profile .
準備方法
合成経路と反応条件: ノルケチアピンは、ケチアピンからN-デスアルキル化の過程を経て合成されます。これは、ケチアピン分子中の窒素原子からアルキル基を除去することを伴います。この反応は通常、CYP3A4酵素によって触媒される肝臓で起こります .
工業生産方法: ノルケチアピンの工業生産は、ケチアピンの大規模合成に続き、その代謝変換を行います。このプロセスには、N-デスアルキル化反応を促進するために肝臓ミクロソームまたは組換え酵素の使用が含まれます。生成されたノルケチアピンは、その後、クロマトグラフィー技術を使用して単離および精製されます .
化学反応の分析
反応の種類: ノルケチアピンは、以下を含むいくつかの種類の化学反応を受けます。
還元: この反応は、電子または水素原子の獲得を伴い、通常は還元剤によって促進されます。
置換: この反応は、分子内の1つの官能基を別の官能基に置き換えることを伴います。
一般的な試薬と条件:
酸化: 一般的な試薬には、酸素と過酸化水素があり、条件はしばしばシトクロムP450酵素の存在を伴います。
還元: 一般的な試薬には、水素ガスとパラジウムなどの金属触媒があります。
置換: 一般的な試薬には、ハロゲンと求核試薬があり、条件はしばしば酸性または塩基性の環境を伴います。
生成される主な生成物: これらの反応から生成される主な生成物には、ノルケチアピンのさまざまな酸化、還元、および置換誘導体が含まれ、それぞれ異なる薬理作用を持ちます .
4. 科学研究への応用
ノルケチアピンは、以下を含む幅広い科学研究への応用があります。
化学: ケチアピンの代謝と、その検出と定量のための分析方法の開発に関する研究における参照化合物として使用されます。
生物学: ケチアピンとその代謝物の生物学的効果、特に神経伝達物質受容体との相互作用を調べる研究に使用されます。
医学: さまざまな精神障害におけるケチアピンの薬物動態と薬力学、および治療効果を理解するために、臨床研究で使用されます。
類似化合物との比較
ノルケチアピンは、ケチアピンやクロザピン、および一部の三環系抗うつ薬と構造的に似ています。ノルエピネフリン輸送体を阻害し、セロトニン受容体において部分作動薬として作用する能力において、異なる薬理作用を示します .
類似化合物:
ケチアピン: 主に抗精神病薬として使用される親化合物です。
クロザピン: 構造は似ていますが、薬理学的プロファイルが異なる別の非定型抗精神病薬です。
ノルトリプチリン: ノルエピネフリン再取り込み阻害特性が類似している三環系抗うつ薬.
ノルケチアピンは、複数の神経伝達物質系に対する独自の作用の組み合わせにより、精神障害の治療において価値のある化合物となり、他の類似化合物とは区別されます。
特性
IUPAC Name |
6-piperazin-1-ylbenzo[b][1,4]benzothiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S/c1-3-7-15-13(5-1)17(20-11-9-18-10-12-20)19-14-6-2-4-8-16(14)21-15/h1-8,18H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOAJISUHPIQOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3SC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30881147 | |
| Record name | Norquetiapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30881147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5747-48-8 | |
| Record name | Norquetiapine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5747-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norquetiapine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005747488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norquetiapine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30881147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzo[b,f][1,4]thiazepine, 11-(1-piperazinyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.138 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 11-(Piperazine-1-yl)dibenzo[b,f][1,4]thiazepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORQUETIAPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3H1ZVV9S6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Norquetiapine demonstrates a distinct pharmacological profile compared to its parent compound, Quetiapine. Notably, Norquetiapine exhibits high affinity for the Norepinephrine Transporter (NET) and acts as an inhibitor. [] This inhibition effectively increases the concentration of Norepinephrine in the synaptic cleft, leading to enhanced noradrenergic signaling. [, , ]
A: In binding studies, Norquetiapine shows high affinity for NET. [] While it also interacts with other receptors like Dopamine D2 and Serotonin 5-HT2A receptors, its affinity for NET is particularly notable and considered a key driver of its pharmacological activity. [, , ]
A: Yes, Norquetiapine exhibits interactions with other neurotransmitter systems. Research suggests that it acts as a partial agonist at the Serotonin 5-HT1A receptor and as an antagonist at presynaptic α2, 5-HT2C, and 5-HT7 receptors. [, ] These interactions likely contribute to its broader therapeutic effects. [, ]
A: The inhibition of NET by Norquetiapine leads to increased levels of Norepinephrine in the synaptic cleft. [, ] This increase in Norepinephrine can impact various downstream signaling pathways. Studies show that this enhanced noradrenergic signaling, particularly in the prefrontal cortex, may contribute to its antidepressant effects. [, ] Furthermore, in vitro studies have shown that Norquetiapine can block the human cardiac sodium channel Nav1.5 in a state-dependent manner. []
A: A study has explored the development of PLGA microspheres containing Norquetiapine freebase for potential long-acting injections. [] The researchers successfully encapsulated Norquetiapine in the microspheres, achieving a sustained release profile in vitro and in vivo. [] This approach indicates the feasibility of developing formulations to overcome the limitations of Norquetiapine's pharmacokinetic properties, potentially allowing for less frequent dosing and improved patient compliance.
A: While the provided research primarily focuses on Norquetiapine's activity, it's important to note that it is a metabolite of Quetiapine. Quetiapine is primarily metabolized by the Cytochrome P450 (CYP) enzyme system, particularly CYP3A4. [] Although the specific metabolic pathway of Norquetiapine is not extensively detailed in the abstracts, it likely undergoes further metabolism, potentially involving CYP2D6. []
A: Studies in rats show that Norquetiapine exhibits a higher absolute oral bioavailability (15.6%) compared to Quetiapine (0.63%). [] After oral administration of equivalent doses, Norquetiapine demonstrated a larger area under the curve (AUC0-∞) and higher maximum serum concentration (Cmax) than Quetiapine. [] Additionally, Norquetiapine displayed a greater brain-to-plasma concentration ratio, indicating superior brain penetration compared to its parent compound. []
A: Research suggests that polymorphisms in genes encoding CYP enzymes and drug transporters, particularly ABCB1, might influence the pharmacokinetics of both Quetiapine and Norquetiapine. [] Specifically, variations in the ABCB1 gene, responsible for P-glycoprotein (P-gp) transporter expression, were found to predict plasma Quetiapine concentrations. []
A: While Norquetiapine itself has not been the primary focus of clinical trials, studies investigating Quetiapine's efficacy in conditions like bipolar disorder and major depressive disorder provide indirect evidence for Norquetiapine's contribution to the observed therapeutic effects. [, , ] The distinct pharmacological profile of Norquetiapine, particularly its NET inhibition, is thought to contribute to the antidepressant effects seen in some patients treated with Quetiapine. [, ]
A: Several analytical methods have been developed and validated for the quantification of Norquetiapine in biological matrices, such as plasma, saliva, and brain tissue. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique due to its high sensitivity and selectivity. [, , , ]
A: Due to the challenges associated with obtaining CSF samples, researchers have explored the use of surrogate matrices for analyzing Norquetiapine in CSF. One study investigated diluted plasma (1:200) as a potential surrogate and found that it provided a closer match to the MS response observed in CSF compared to artificial CSF. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
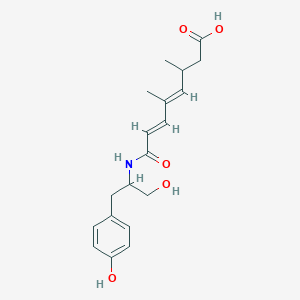
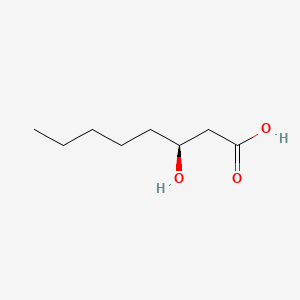

![[(1S,2S,6S,9R,11R,12S,13S,15R,17S,18R,19R,20R)-19,20-diacetyloxy-17-(furan-3-yl)-6-hydroxy-8,8,12,18-tetramethyl-5-oxo-7,14-dioxahexacyclo[10.8.0.02,6.02,9.013,15.013,18]icosan-11-yl] 2-phenylacetate](/img/structure/B1247227.png)
![2-[(3-Aminopropyl)methylamino]ethanol](/img/structure/B1247228.png)
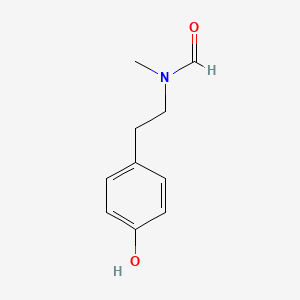
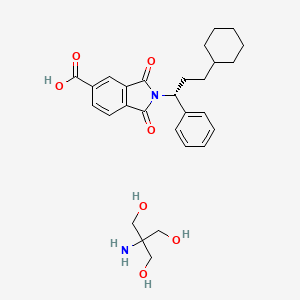

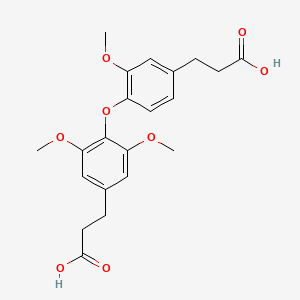
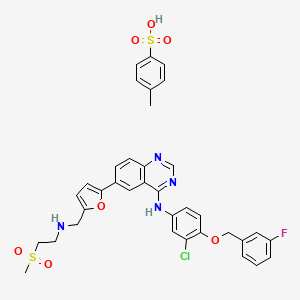

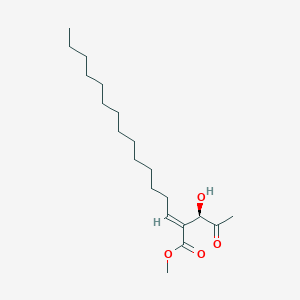

![(1S,3aS,3bR,5aR,9aR,9bR,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B1247243.png)
